Regiochemical Uniqueness: Differentiated from 2-tert-Butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5)
The target compound (CAS 142596-52-9) features a nitro group at the 1-position, methoxy at the 2-position, and tert-butyl at the 4-position. This differs from a common isomer, 2-tert-butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5), which has a different substitution pattern (tert-butyl at 2, methoxy at 1, nitro at 4) . While no direct head-to-head reactivity data was found in the literature, the distinct substitution patterns imply different regiochemical outcomes in subsequent reactions. For instance, the 1-nitro-2-methoxy pattern in the target compound places the strongly electron-withdrawing nitro group adjacent to the electron-donating methoxy group, which can influence the electronic character of the ring and the site of electrophilic attack differently than in the 4-nitro isomer. This structural difference is quantifiable by unique identifiers: the target compound has an InChIKey of BLOORJAVYLDGDT-UHFFFAOYSA-N, while the isomer has an InChIKey of AIYZQINRDXVONY-UHFFFAOYSA-N [1]. Furthermore, the target compound is specifically reported to undergo reduction to 4-tert-butyl-2-methoxyaniline (CAS 3535-88-4), a valuable intermediate with a defined melting point of 29-30 °C and boiling point of 204-208 °C .
| Evidence Dimension | Substitution pattern and regiochemical identity |
|---|---|
| Target Compound Data | Nitro at C1, Methoxy at C2, tert-Butyl at C4 (InChIKey: BLOORJAVYLDGDT-UHFFFAOYSA-N) |
| Comparator Or Baseline | 2-tert-Butyl-1-methoxy-4-nitrobenzene (CAS 15353-20-5): tert-Butyl at C2, Methoxy at C1, Nitro at C4 (InChIKey: AIYZQINRDXVONY-UHFFFAOYSA-N) |
| Quantified Difference | Different InChIKey (BLOORJAVYLDGDT vs. AIYZQINRDXVONY); distinct substitution pattern |
| Conditions | Structural analysis; InChIKey assignment |
Why This Matters
Confirms the exact regioisomer required for synthetic routes where substitution pattern dictates reaction selectivity and downstream product identity.
- [1] Chem960. (n.d.). Benzene, 4-(1,1-dimethylethyl)-2-methoxy-1-nitro- (CAS 142596-52-9). Retrieved from https://m.chem960.com/cas/142596529/ View Source
